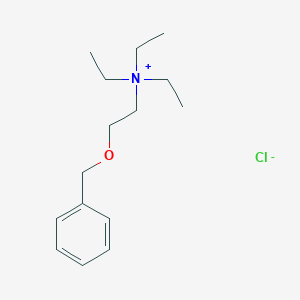
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of the benzyloxy group and the triethylammonium moiety in its structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride typically involves the alkylation of a suitable amine precursor with a benzyloxy-containing alkyl halide. One common method involves the reaction of triethylamine with 2-(benzyloxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport processes due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylammonium chloride: Similar structure but with a trimethylammonium group instead of triethylammonium.
Tetrabutylammonium chloride: Contains a tetrabutylammonium group instead of the benzyloxy group.
Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.
Uniqueness
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is unique due to the presence of both the benzyloxy group and the triethylammonium moiety, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in specialized applications such as phase-transfer catalysis and antimicrobial research.
Propriétés
Numéro CAS |
654651-74-8 |
|---|---|
Formule moléculaire |
C15H26ClNO |
Poids moléculaire |
271.82 g/mol |
Nom IUPAC |
triethyl(2-phenylmethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H26NO.ClH/c1-4-16(5-2,6-3)12-13-17-14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LGADFSCHNIIEDJ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOCC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
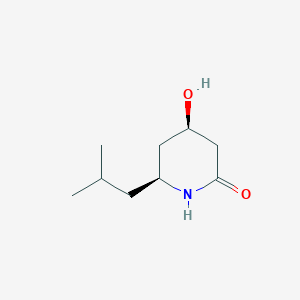
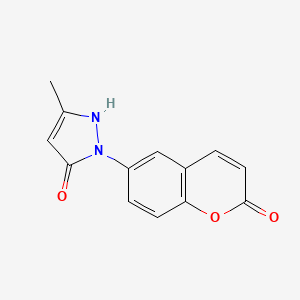
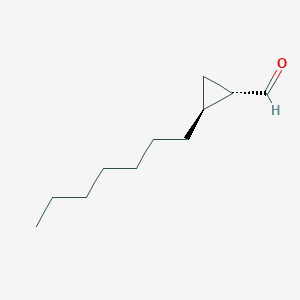
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
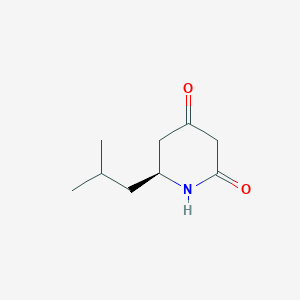
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
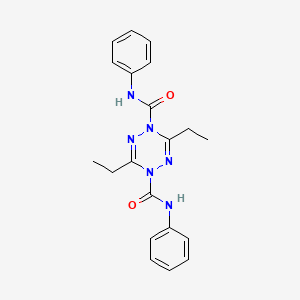
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
